molecular formula C22H25NO5 B13451629 Naltrexone 3-acetate CAS No. 111129-14-7

Naltrexone 3-acetate

Cat. No.: B13451629
CAS No.: 111129-14-7
M. Wt: 383.4 g/mol
InChI Key: JLTNSYNVGULOOS-KDXIVRHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naltrexone 3-acetate (CAS 111129-14-7), also known as 3-O-Acetylnaltrexone, is a chemical derivative of naltrexone with the molecular formula C22H25NO5 and a molecular weight of 383.44 g/mol . As a research compound, it is of significant interest in pharmaceutical and biochemical studies, particularly in the exploration of prodrugs and sustained-release drug delivery systems designed to modulate the pharmacokinetic properties of the parent drug . The primary compound, naltrexone, is a well-characterized opioid receptor antagonist that binds with high affinity to mu-opioid receptors and, to a lesser extent, kappa and delta-opioid receptors . This mechanism underlies its FDA-approved applications in managing alcohol and opioid use disorders by blocking the euphoric and reinforcing effects of these substances . Researchers investigating novel therapeutic formulations may utilize this compound to develop more effective treatments based on naltrexone's established mechanisms. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111129-14-7

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate

InChI

InChI=1S/C22H25NO5/c1-12(24)27-16-5-4-14-10-17-22(26)7-6-15(25)20-21(22,18(14)19(16)28-20)8-9-23(17)11-13-2-3-13/h4-5,13,17,20,26H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1

InChI Key

JLTNSYNVGULOOS-KDXIVRHGSA-N

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Naltrexone 3 Acetate

Strategies for the Preparation of Naltrexone (B1662487) Acetates

The synthesis of naltrexone acetates, including the 3-acetate derivative, can be achieved through direct modification of the naltrexone molecule or via more complex total synthesis routes that build the morphinan (B1239233) scaffold with the desired stereochemistry.

Direct Acetylation of Naltrexone Hydroxyl Groups

The most straightforward method for the preparation of naltrexone 3-acetate is the direct acetylation of the phenolic 3-hydroxyl group of naltrexone. This reaction leverages the differential reactivity of the hydroxyl groups present in the naltrexone structure: a phenolic hydroxyl at C3 and a tertiary aliphatic hydroxyl at C14. The phenolic hydroxyl group at the C3 position is more acidic and generally more reactive towards acylation under basic or neutral conditions compared to the tertiary hydroxyl group at the C14 position.

Selective acetylation of the 3-hydroxyl group can be achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The choice of base and reaction conditions can influence the selectivity of the acylation. For instance, the use of a non-nucleophilic base like triethylamine (B128534) can facilitate the selective acetylation of the more reactive phenolic hydroxyl group. One reported synthesis of naltrexone-3-acetate (N3A) involved reacting naltrexone with acetic anhydride in the presence of triethylamine in tetrahydrofuran (B95107) (THF) at low temperatures.

It is also possible to form diacetate derivatives, such as 3,14-diacetate naltrexone, by using more forcing reaction conditions or an excess of the acetylating agent. Subsequent selective hydrolysis of the more labile 14-O-acetyl group could potentially yield the desired 3-O-acetyl naltrexone, although this approach is less direct.

Stereoselective Synthesis Approaches for Naltrexone Scaffoldsnih.govrsc.orgresearchgate.net

The naltrexone molecule possesses a complex pentacyclic morphinan core with multiple stereocenters. Stereoselective synthesis of this scaffold is crucial for obtaining the pharmacologically active enantiomer. Modern synthetic strategies have moved beyond reliance on naturally occurring opioids like thebaine and focus on building the chiral framework from simple, achiral precursors. nih.govrsc.orgresearchgate.net

A key transformation in many total syntheses of morphinans is the Grewe cyclization, which forms the tetracyclic core of the molecule. nih.govrsc.orgresearchgate.net The stereochemical outcome of this and other ring-forming reactions is critical and is often directed by the stereocenters installed in the acyclic or monocyclic precursors.

One notable asymmetric synthesis of (-)-naltrexone begins with simple, achiral starting materials. nih.govrsc.orgresearchgate.net The stereogenic centers are introduced early in the synthesis using a catalytic enantioselective Sharpless dihydroxylation. nih.govrsc.orgresearchgate.net This reaction creates a chiral diol that guides the stereochemistry of subsequent transformations. A rhodium(I)-catalyzed C-H alkenylation and a torquoselective electrocyclization cascade are then employed to construct a key hexahydroisoquinoline bicyclic framework, which serves as a precursor to the morphinan core. nih.govrsc.orgresearchgate.net The acidic conditions used for the subsequent Grewe cyclization not only form the characteristic morphinan framework but also induce a hydride shift that installs the C-6 oxo functionality present in naltrexone. nih.govrsc.orgresearchgate.net

Enantiomeric Synthesis Considerations for Naltrexone Derivativesnih.govrsc.org

The biological activity of naltrexone and its derivatives is highly dependent on their stereochemistry. The naturally occurring and pharmacologically active form is (-)-naltrexone. Therefore, enantioselective synthesis is paramount. The use of chiral catalysts and reagents is a cornerstone of modern approaches to ensure the production of a single enantiomer. nih.govrsc.org

The Sharpless asymmetric dihydroxylation is a powerful tool in this regard, as it allows for the creation of chiral diols with high enantiomeric excess from prochiral alkenes. nih.govrsc.org The choice of the chiral ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL) in the AD-mix dictates which enantiomer of the diol is formed, thus allowing access to either enantiomer of the final naltrexone product. nih.govrsc.org This is particularly significant as the different enantiomers can have distinct biological activities. nih.govrsc.org

The ability to synthesize both enantiomers of naltrexone and its derivatives from simple achiral precursors opens up avenues for exploring the structure-activity relationships of these compounds in greater detail. nih.govrsc.org

Functional Group Interconversions and Modifications for this compound Precursors

The total synthesis of naltrexone, and by extension its 3-acetate derivative, involves a multitude of functional group interconversions and modifications of precursor molecules. These transformations are essential for constructing the complex morphinan skeleton and introducing the necessary functionalities.

In the asymmetric synthesis of (-)-naltrexone, a series of such transformations are carried out on early-stage precursors. nih.gov For example, a Horner-Wadsworth-Emmons reaction is used to form an alkene, which is then subjected to Sharpless asymmetric dihydroxylation to introduce two stereocontrolled hydroxyl groups. nih.gov These hydroxyl groups are then protected as an acetonide. nih.gov Other key functional group manipulations include the reduction of esters to alcohols, oxidation of alcohols to aldehydes, and the formation of imines. rsc.org

Protecting group chemistry is a critical aspect of these synthetic routes. For instance, silyl (B83357) ethers may be used to protect phenolic hydroxyl groups, while acetonides protect diols. nih.gov The strategic use of these protecting groups allows for specific reactions to be carried out at other sites of the molecule without unintended side reactions. The protecting groups are then removed at a later stage of the synthesis.

A significant challenge in the synthesis of naltrexone is the introduction of the C-14 hydroxyl group. nih.govresearchgate.net In some synthetic routes, this is achieved through a two-step sequence involving a palladium-mediated dehydrogenation of a ketone to an enone, followed by a C-H allylic oxidation using copper(II) and oxygen. nih.govresearchgate.net

The table below outlines some of the key functional group interconversions employed in a reported asymmetric synthesis of (-)-naltrexone. nih.gov

Table 1: Key Functional Group Interconversions in the Asymmetric Synthesis of (-)-Naltrexone

Transformation Reagents and Conditions Precursor Functional Group Product Functional Group
Horner-Wadsworth-Emmons Reaction Aldehyde, Phosphonate, LiOH, 4 Å molecular sieves Aldehyde, Phosphonate Alkene
Asymmetric Dihydroxylation AD-mix-β Alkene Chiral Diol
Acetonide Protection 2,2-dimethoxypropane, TsOH Diol Acetonide
Ester Reduction DIBAL-H Ester Alcohol
Alcohol Oxidation Dess-Martin periodinane Alcohol Aldehyde
Imine Formation Aldehyde, Cyclopropylmethylamine Aldehyde, Amine Imine
Grewe Cyclization Dilute H3PO4, heat Octahydroisoquinoline Morphinan
Dehydrogenation Pd(TFA)2, TFA, DMSO Ketone Enone
Allylic C-H Oxidation CuSO4, O2, Ketoglutarate Enone α-Hydroxy enone
Demethylation BBr3 Aryl methyl ether Phenol

Design Principles for Naltrexone Prodrugs and Derivativesebrary.netnih.govmdpi.com

Naltrexone, while an effective opioid antagonist, has certain pharmacokinetic limitations, such as extensive first-pass metabolism, which can lead to low oral bioavailability. nih.govnih.govekjcp.org Prodrug strategies are employed to overcome these limitations by transiently modifying the drug molecule to improve its physicochemical properties. ebrary.netnih.govmdpi.com

The primary goal of creating naltrexone prodrugs is often to increase its lipophilicity. ebrary.netnih.govmdpi.com Enhanced lipophilicity can lead to improved absorption across biological membranes, such as the intestinal wall or the skin. ebrary.netnih.govmdpi.com Once absorbed, the prodrug is designed to be enzymatically or chemically converted back to the active parent drug, naltrexone. ebrary.netnih.gov

Chemical Rationale for 3-O-Esterificationebrary.netnih.govmdpi.comnih.gov

The phenolic 3-hydroxyl group of naltrexone is a prime target for esterification to create prodrugs. ebrary.netnih.govmdpi.comnih.gov There are several key chemical and biological reasons for this:

Enzymatic Lability: The ester bond is susceptible to hydrolysis by esterase enzymes that are abundant in the body, particularly in the plasma, liver, and skin. nih.gov This enzymatic cleavage regenerates the active naltrexone molecule in vivo. nih.gov Studies have shown that 3-O-alkyl ester prodrugs of naltrexone are almost completely hydrolyzed back to naltrexone upon passing through human skin. nih.gov

Synthetic Accessibility: The phenolic 3-hydroxyl group is more reactive than the tertiary 14-hydroxyl group, allowing for relatively straightforward and selective esterification under appropriate conditions, as discussed in section 2.1.1.

The effectiveness of this strategy has been demonstrated in studies where 3-O-ester prodrugs of naltrexone have shown significantly enhanced bioavailability compared to the parent drug. For example, the anthranilate and acetylsalicylate esters of naltrexone exhibited a 45-fold and 28-fold greater oral bioavailability in dogs, respectively, compared to naltrexone itself. nih.gov

The table below summarizes the bioavailability enhancement of several naltrexone 3-O-ester prodrugs in dogs. nih.gov

Table 2: Oral Bioavailability Enhancement of Naltrexone 3-O-Ester Prodrugs in Dogs

Prodrug Ester Group at C3 Bioavailability Enhancement (relative to Naltrexone)
Naltrexone-3-anthranilate Anthranilate 45-fold
Naltrexone-3-acetylsalicylate Acetylsalicylate 28-fold
Naltrexone-3-benzoate Benzoate -
Naltrexone-3-pivalate Pivalate -

Synthesis of Naltrexone-3-O-Acetate and Related Esters

The synthesis of this compound, also known as Naltrexone-3-O-acetate, involves the selective acylation of the phenolic hydroxyl group at the C-3 position of the naltrexone molecule. This chemical modification is a common strategy to create ester prodrugs or to protect the hydroxyl group during the synthesis of other derivatives. The general methodology for this transformation is the esterification of naltrexone with an appropriate acetylating agent in the presence of a base.

A prevalent method for preparing naltrexone esters involves reacting naltrexone with an acylating agent, such as an acyl chloride or acid anhydride, in a suitable organic solvent with an organic base to neutralize the acid byproduct. google.com For the specific synthesis of this compound, acetyl chloride or acetic anhydride would be the acylating agent of choice. The reaction is typically carried out in a non-aqueous solvent like cyclopentyl methyl ether (CPME), ethyl acetate (B1210297), or dichloromethane. google.comgoogle.com An organic amine, commonly triethylamine, serves as the base to scavenge the hydrochloric acid or acetic acid formed during the reaction. google.comgoogle.com This general approach allows for the formation of the ester bond at the C-3 hydroxyl group.

Detailed research into the acetylation of naltrexone has revealed the molecule's complex reactivity. For instance, reacting naltrexone with acetic anhydride and pyridine (B92270) at room temperature can lead to the formation of an unusual triacetate product instead of the expected 3-O-monoacetate. nii.ac.jp This outcome is attributed to the high tendency of the 6-ketone to undergo enolization, which activates the 7-axial hydrogen. This, in turn, facilitates the acetylation of not only the 3-hydroxyl group but also the 14-hydroxyl and the 6-enolate groups. nii.ac.jp Such findings underscore the importance of carefully controlling reaction conditions to achieve selective C-3 acetylation.

Despite these complexities, 3-O-acetylnaltrexone is a readily accessible intermediate. It has been used as a starting material for the synthesis of other naltrexone derivatives, such as naltrexone-14-O-sulfate. lookchem.com In these multi-step syntheses, the 3-O-acetyl group serves as a protecting group and is later removed, for example, by hydrolysis with methanolic sodium hydroxide, to yield the final product. lookchem.com

The table below summarizes a general synthetic protocol for the preparation of naltrexone esters, which can be specifically adapted for this compound.

ReactantReagentBaseSolventGeneral Conditions
NaltrexoneAcetyl Chloride or Acetic AnhydrideTriethylamineCyclopentyl methyl ether (CPME), Dichloromethane, or Ethyl AcetateReaction is typically conducted at a controlled temperature (e.g., 0-5°C) to manage reactivity and improve selectivity for the phenolic hydroxyl group.

Molecular Pharmacological Investigations of Naltrexone 3 Acetate

Opioid Receptor Binding Profiles and Interactions

Naltrexone (B1662487) is a pure opioid antagonist that interacts with all three major opioid receptors: mu (μ), kappa (κ), and delta (δ). drugbank.com Its clinical effects are primarily derived from its competitive binding to these receptors, which displaces and blocks the effects of both endogenous and exogenous opioids. drugbank.comnih.gov

In vitro binding assays have been instrumental in characterizing the affinity and selectivity of naltrexone for the different opioid receptors. These studies consistently demonstrate that naltrexone has the highest affinity for the mu-opioid receptor (MOR), followed by the kappa-opioid receptor (KOR), and then the delta-opioid receptor (DOR). mcgill.caresearchgate.net The presence of a cyclopropylmethyl group on the nitrogen atom in naltrexone is known to enhance its binding affinity for the MOR. researchgate.net

While it binds to all three, naltrexone is considered a non-selective antagonist, although some studies highlight its selectivity for the MOR over the other receptors. vcu.eduresearchgate.netalzdiscovery.org For instance, one study reported Ki values of 1.0 nM for MOR, 3.9 nM for KOR, and 149 nM for DOR, underscoring its higher affinity for the mu receptor. researchgate.net Another study identified naltrexone derivatives with even greater MOR selectivity compared to the parent compound. nih.gov

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) for Naltrexone

ReceptorKi (nM)Reference
Mu (μ) Opioid Receptor~0.23 - 1.0 researchgate.netnih.gov
Kappa (κ) Opioid Receptor~0.25 - 3.9 researchgate.netnih.gov
Delta (δ) Opioid Receptor~38 - 149 researchgate.netnih.gov

Receptor occupancy studies, often using positron emission tomography (PET), have provided valuable insights into how naltrexone interacts with opioid receptors in a living system. In rats, naltrexone demonstrates dose-dependent occupancy of the MOR and KOR, with minimal DOR occupancy detected only at higher doses. tandfonline.com At clinically relevant concentrations, naltrexone was found to occupy 79.4% of MORs and 9.4% of KORs, with no significant binding at DORs. dovepress.com

Human studies confirm high levels of receptor occupancy. A 50 mg oral dose of naltrexone can block approximately 90-95% of brain MORs. wikipedia.orgnih.gov This dose also results in an estimated 20-35% occupancy of DORs and can achieve significant KOR blockade. wikipedia.orgnih.gov Studies with a 100 mg daily dose showed KOR occupancy as high as 87-92%. wikipedia.orgnih.gov Even lower doses are effective; a 25 mg dose is predicted to occupy about 60% of KORs while still achieving nearly 90% MOR occupancy. wikipedia.orgnih.gov Chronic dosing studies show that receptor occupancy reaches a saturation point, with doses of 32 mg and higher achieving about 90% occupancy. snmjournals.org

The duration of naltrexone's effects is significantly longer than what its plasma half-life would suggest, indicating a prolonged receptor residence time. wikipedia.org The half-time of brain MOR blockade by naltrexone has been measured at 72 to 108 hours. wikipedia.org A single 50 mg oral dose effectively blocks MORs for at least 48 to 72 hours. wikipedia.org PET studies have quantified this long-lasting effect, showing that a single 50 mg dose maintained over 90% MOR blockade at 49 hours post-administration. nih.gov This sustained receptor engagement is a key feature of its pharmacological profile, allowing it to effectively block the effects of opioids for an extended period. nih.gov

Naltrexone itself is a competitive orthosteric antagonist, meaning it binds directly to the primary recognition site on the opioid receptor, the same site as endogenous opioids and opioid agonists. drugbank.comnih.gov There is no evidence to suggest that naltrexone functions as an allosteric modulator, which would involve binding to a topographically distinct site on the receptor. nih.gov

However, research into negative allosteric modulators (NAMs) of the mu-opioid receptor has shown that these molecules can work cooperatively with antagonists like naloxone (B1662785) (a compound structurally similar to naltrexone). biorxiv.org These NAMs can bind to a different site on the receptor and enhance the affinity and blocking action of the primary antagonist. biorxiv.orgstanford.edu This area of research is focused on developing new strategies for conditions like opioid overdose, but it characterizes naltrexone as an orthosteric ligand whose function can be influenced by allosteric modulators, rather than being one itself. biorxiv.org

Interactions with Non-Opioid Receptor Systems

Beyond the classical opioid receptors, naltrexone has been identified as an antagonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system. This interaction is independent of its opioid receptor activity and contributes to its anti-inflammatory properties. jddonline.commdpi.com

Naltrexone acts as a TLR4 antagonist, a mechanism that is not stereoselective, meaning both the opioid-active (-) and opioid-inactive (+) isomers of naltrexone can produce this effect. nih.govnih.gov This indicates that the action is separate from its effects on opioid receptors. nih.gov Naltrexone is believed to exert its TLR4 antagonism by binding to myeloid differentiation protein 2 (MD2), a co-receptor essential for TLR4 signaling. nih.gov

Activation of TLR4 by stimuli like lipopolysaccharide (LPS) triggers two main downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. mdpi.comnih.gov Research has shown that naltrexone is a TRIF-biased TLR4 antagonist. nih.gov It specifically inhibits the TLR4-TRIF-IRF3 signaling axis. nih.govresearchgate.net This blockade prevents the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov However, it does not appear to inhibit the MyD88-dependent pathway that leads to the activation of NF-κB. nih.gov This specific mechanism of TLR4 antagonism is thought to underlie some of naltrexone's neuroinflammatory modulating effects. mdpi.comcenterforpain.net

Opioid Growth Factor Receptor (OGFr) Modulation

Naltrexone acts as a potent antagonist at the Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ) opioid receptor. wikipedia.orgzotarellifilhoscientificworks.com The endogenous ligand for this receptor is the Opioid Growth Factor (OGF), a pentapeptide chemically identified as [Met5]-enkephalin, which functions as a tonic inhibitory growth factor. nih.govresearchgate.netnih.gov The OGF-OGFr axis plays a crucial role in regulating cell proliferation across various cell types by influencing the G0/G1 phase of the cell cycle. nih.gov

The modulatory effect of naltrexone on this system is highly dependent on the duration of receptor blockade. Short, intermittent blockade of OGFr by naltrexone leads to a compensatory biofeedback mechanism. nih.govscience.gov This results in an upregulation of both OGF and OGFr levels. researchgate.net The subsequent enhanced interaction between the elevated levels of OGF and its receptor potentiates the natural inhibitory effect on cell proliferation. nih.govscience.gov This mechanism is believed to be a key component of the therapeutic effects observed with specific dosing regimens of naltrexone. researchgate.net In contrast, continuous, long-duration blockade of OGFr by naltrexone can lead to an acceleration of growth. researchgate.netdiabetesjournals.org

Research in various models has elucidated the functional outcomes of this modulation. In diabetic rat models, naltrexone administration was found to accelerate corneal re-epithelialization by blocking the OGF-OGFr system, thereby increasing the rate of cell proliferation to repair the epithelial defect. nih.govdiabetesjournals.org Studies on cancer cell lines have also shown that intermittent naltrexone exposure can inhibit DNA synthesis and reduce cell numbers, an effect attributed to the upregulation of the OGF-OGFr pathway. zotarellifilhoscientificworks.comresearchgate.net

Table 1: Research Findings on Naltrexone's Modulation of the OGF-OGFr Axis

Model/System Naltrexone Application Observed Effect Inferred Mechanism Reference(s)
Human Cancer Cells (Ovarian, Pancreatic, Colon) Intermittent exposure (10⁻⁵ M) Inhibition of DNA synthesis and cell proliferation. Upregulation of the OGF-OGFr axis, stimulating inhibitory proteins p16/p21. researchgate.net
Diabetic Rat Cornea (in vivo) Systemic administration Accelerated rate of epithelial wound healing. Blockade of OGF-OGFr interaction, leading to increased cell replication. diabetesjournals.org
Experimental Autoimmune Encephalomyelitis (EAE) Animal Model Low-dose Naltrexone (LDN) Reversal of progressive EAE and limited relapses. Endogenous stimulation of OGF. nih.gov

Filamin A (FLNA) Interactions

Beyond its activity at opioid receptors, naltrexone interacts with high affinity to the non-receptor scaffolding protein, Filamin A (FLNA). wikipedia.orgnih.gov FLNA is a large cytoplasmic protein that plays a critical role in organizing the actin cytoskeleton and anchoring various transmembrane proteins, including the mu-opioid receptor (MOR). nih.govsci-hub.se

Research has revealed that naltrexone binds to a specific pentapeptide region within the C-terminus of FLNA (residues 2561-2565). cuny.eduresearchgate.net This binding interaction is characterized by an exceptionally high affinity, in the picomolar range, which is approximately 200-fold higher than naltrexone's affinity for the mu-opioid receptor itself. nih.govcuny.edu

The interaction between naltrexone and FLNA has a significant functional consequence on MOR signaling. Chronic stimulation of the MOR by agonist opioids can induce a switch in its intracellular G-protein coupling, from the canonical inhibitory Gi/o pathway to a stimulatory Gs pathway. cuny.edu This Gs coupling is associated with excitatory downstream effects, such as increased adenylyl cyclase activity and cAMP production, and is implicated in the development of opioid tolerance and dependence. nih.govcuny.edugoogle.com

By binding to FLNA, naltrexone prevents this pathological G-protein coupling switch. cuny.eduresearchgate.net It is hypothesized that naltrexone stabilizes the MOR-FLNA-G protein complex, preventing the receptor from associating with Gs proteins even in the presence of chronic opioid agonists. cuny.edu This mechanism appears to underlie the paradoxical ability of very low doses of naltrexone to enhance opioid analgesia and attenuate tolerance. nih.govcuny.edu

Table 2: Naltrexone Binding Affinities for Filamin A (FLNA)

Parameter Value Context Reference(s)
Binding Affinity (Kd) ~4 pM Binding affinity of naltrexone to FLNA in cell membranes. nih.govcuny.edu
High-Affinity Binding Site 3.94 pM High-affinity binding site for naltrexone on FLNA. nih.gov
Low-Affinity Binding Site 834 pM A second, lower-affinity binding site for naltrexone on FLNA. nih.gov

| Binding Location | FLNA 2561-2565 | A pentapeptide segment in the C-terminal region of FLNA identified as the binding site. | cuny.eduresearchgate.net |

Cellular and Subcellular Pharmacodynamics of Naltrexone 3 Acetate

Signal Transduction Pathway Modulation

Naltrexone (B1662487), as a primary antagonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), directly influences intracellular signaling cascades. Its mechanism involves competitive binding to opioid receptors, which blocks endogenous or exogenous opioids from activating the receptor and initiating signal transduction. drugbank.compatsnap.com

Chronic exposure to naltrexone can induce significant neuroadaptive changes in the signaling machinery. Studies in animal models have shown that long-term treatment with naltrexone alters the coupling of MORs to their associated G-proteins. Specifically, chronic naltrexone administration was found to favor the coupling of spinal cord MORs to pertussis toxin (PTX)-insensitive Gαz protein subunits, representing a switch from the typical coupling to PTX-sensitive Gαi/o proteins. This shift in G-protein coupling potentiated the inhibitory effect of MOR agonists on adenylyl cyclase activity. Furthermore, chronic naltrexone treatment augmented agonist-stimulated [³⁵S]GTPγS binding, indicating an enhanced efficiency in G-protein activation upon agonist binding following the period of antagonism.

The recruitment of β-arrestin to an activated GPCR is a critical step in receptor desensitization and internalization. This process is typically initiated by agonist-induced receptor phosphorylation. mdpi.com As a competitive antagonist, naltrexone's primary role is to occupy the receptor binding site, thereby preventing agonists from inducing the conformational changes necessary for G-protein activation and subsequent β-arrestin recruitment. patsnap.comnih.govdrugs.com

By blocking agonist activity, naltrexone effectively inhibits the desensitization pathway. Chronic blockade of opioid receptors by naltrexone can lead to a state of receptor supersensitivity or upregulation. This allows the receptors to regain sensitivity that may have been lost due to prolonged exposure to opioids. getnaltrexone.com While β-arrestin signaling is heavily implicated in the side effects of opioid agonists, naltrexone's mechanism is defined by its prevention of this pathway's activation by blocking the initial agonist binding event. nih.govpnas.org

Cellular Functional Responses

Naltrexone has demonstrated significant modulatory effects on glial cells, particularly microglia, which are independent of its classical opioid receptor antagonism. It is known to act as a glial attenuator, primarily through antagonism of Toll-like receptor 4 (TLR4), which is widely expressed on microglia. getnaltrexone.com This interaction inhibits pro-inflammatory signaling pathways.

In vitro studies using the BV-2 microglial cell line show that naltrexone can induce a shift from a highly activated, pro-inflammatory (M1) phenotype to a quiescent, anti-inflammatory (M2) phenotype. getnaltrexone.com This phenotypical switch is accompanied by a metabolic reprogramming, moving from high glycolysis to mitochondrial oxidative phosphorylation. getnaltrexone.com Furthermore, in co-cultures of primary cortical neurons and BV2 microglia, naltrexone was shown to antagonize glutamate-mediated neuronal loss and the associated microglial activation. nih.gov

Cell TypeModel/StimulusObserved Effect of NaltrexoneAssociated Mechanism
BV-2 MicrogliaLPS and IFN-γ StimulationShifted microglia from pro-inflammatory (M1) to anti-inflammatory (M2) phenotype. getnaltrexone.comTLR4 antagonism; metabolic switch from glycolysis to oxidative phosphorylation. getnaltrexone.com
Primary Cortical Neurons & BV2 Microglia Co-cultureGlutamate TreatmentAntagonized glutamate-mediated neuronal loss and inhibited microglial activation. nih.govInhibition of microglial pro-inflammatory response. nih.gov

Naltrexone exerts immunomodulatory effects by influencing cytokine production in various immune cell subsets. In vitro studies on human peripheral blood mononuclear cells (PBMCs) have shown that naltrexone can inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα). mdpi.com This effect was observed following stimulation of intracellular Toll-like receptors, specifically TLR7/8 and TLR9. mdpi.comclinicaltrials.gov

The modulation is cell-type specific. Naltrexone inhibited IL-6 production in isolated monocytes following TLR7/8 stimulation and in isolated B cells after TLR9 stimulation. mdpi.comclinicaltrials.gov Interestingly, no significant effect was observed on IL-6 production in monocytes after stimulation of the surface receptor TLR4 in these particular studies. mdpi.comclinicaltrials.gov Other research has investigated the long-term effects of low-dose naltrexone on human adipose-derived mesenchymal stem cells (ASCs), finding that different concentrations can have dissimilar effects on their immunomodulatory properties. For instance, stimulated ASCs treated with 10⁻⁶ M naltrexone showed elevated expression of immunomodulatory genes like IDO and PD-L1, as well as increased IL-6 levels. researchgate.net

Cell TypeStimulusObserved Effect of NaltrexoneCytokine/Gene Affected
Human PBMCsTLR7/8 and TLR9 LigandsInhibited cytokine production. mdpi.comIL-6, TNFα
Isolated Human MonocytesTLR7/8 LigandInhibited IL-6 production. clinicaltrials.govIL-6
Isolated Human B cellsTLR9 LigandInhibited IL-6 production. clinicaltrials.govIL-6
Human Adipose-Derived Mesenchymal Stem Cells (IFN-γ stimulated)10⁻⁶ M NaltrexoneElevated gene expression and cytokine level. researchgate.netIDO, PD-L1, IL-6

A novel mechanism of action for naltrexone has been identified in its ability to modulate the function of the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. In Natural Killer (NK) cells from patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), TRPM3 channel function is significantly impaired. drugbank.com Research has shown that μ-opioid receptors (μOR) can inhibit TRPM3 activity. drugbank.com

Naltrexone, by acting as a μOR antagonist, negates this inhibitory effect, leading to the restoration of TRPM3 ion channel function. drugbank.com Whole-cell patch-clamp studies have confirmed that incubation with naltrexone hydrochloride restores normal ionic currents through TRPM3 channels in NK cells from ME/CFS patients. drugbank.compnas.org This restoration of Ca²⁺ influx is crucial for proper cellular function. drugs.compnas.org It has been demonstrated that naltrexone does not act as a direct agonist on the TRPM3 channel itself; rather, its effect is mediated through its antagonism of the μ-opioid receptor. drugbank.com

Cell TypePathophysiologyObserved Effect of NaltrexoneMechanism of Action
Natural Killer (NK) CellsImpaired TRPM3 function in ME/CFS and Long COVID. drugbank.comdrugs.comRestored TRPM3 ion channel activity and Ca²⁺ signaling. drugbank.comdrugs.compnas.orgAntagonizes μ-opioid receptors, which in turn negates the inhibitory function of these receptors on TRPM3 channels. drugbank.com

Biochemical Markers of Activity in In Vitro Systems

Detailed in vitro studies characterizing the biochemical markers of activity for Naltrexone 3-acetate, specifically through common assays such as radioligand binding, GTPγS functional assays, or cAMP modulation, are not extensively available in publicly accessible scientific literature. This compound is primarily described in the context of being a prodrug or a derivative for creating sustained-release formulations. Research has focused more on its synthesis and subsequent hydrolysis back to the parent compound, naltrexone, rather than its direct, intrinsic activity at the cellular level.

Without direct experimental data from in vitro assays for this compound, a quantitative description of its binding affinity (Kᵢ) for opioid receptors (mu, delta, and kappa) or its functional efficacy (Eₘₐₓ) and potency (EC₅₀) as an antagonist cannot be definitively provided. Such studies would be necessary to create detailed data tables and fully characterize its profile as a biochemical marker of activity.

Bioconversion and Metabolic Fate of Naltrexone 3 Acetate in Research Models

Enzymatic Hydrolysis of the 3-Acetate Moiety

The conversion of naltrexone (B1662487) 3-acetate to its active form, naltrexone, is a critical step in its mechanism of action. This process is primarily mediated by enzymatic hydrolysis.

Identification of Esterases and Other Relevant Enzymes

The hydrolysis of the 3-acetate group of naltrexone 3-acetate is catalyzed by esterases present in various biological tissues. vulcanchem.comnih.gov Research has shown that plasma esterases are highly efficient in this conversion. vulcanchem.com In studies involving transdermal delivery systems, esterases within the skin have been identified as key enzymes responsible for the biotransformation of naltrexone ester prodrugs. nih.govmdpi.com These skin esterases are crucial for the efficacy of topically applied naltrexone prodrugs. mdpi.com While specific esterase isozymes involved in the hydrolysis of this compound are not always detailed, the broad activity of these enzymes in plasma and skin is well-documented. vulcanchem.comnih.govmdpi.com

Factors Influencing Hydrolysis Rates (in vitro)

The rate of hydrolysis of the 3-acetate moiety is influenced by several factors, most notably the pH of the environment and the presence of enzymes.

In a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4, the hydrolysis of this compound is relatively slow, with a reported half-life of approximately 1000 minutes. vulcanchem.com However, in the presence of simulated plasma, which contains esterases, the hydrolysis rate is significantly accelerated, with the half-life decreasing to a range of 30 to 45 minutes. vulcanchem.com This demonstrates the critical role of enzymatic activity in the rapid conversion of the prodrug.

The chemical environment also plays a role. For instance, the hydrolysis of related naltrexone prodrugs, such as 3-O-pegylated carbamate (B1207046) and carboxylate derivatives, has been shown to follow pseudo-first-order kinetics. nih.gov The hydrolysis rates of these related compounds were found to be significantly faster at a physiological pH of 7.4 compared to a more acidic pH of 5.0. nih.gov

ConditionHalf-life (t₁/₂)Rate Constant (k)
PBS (pH 7.4) ~1000 min6.84 × 10⁻⁴ min⁻¹
Simulated Plasma 30–45 minNot specified
Data sourced from in vitro studies. vulcanchem.com

Metabolic Pathways in Non-Human Biological Systems

The metabolic journey of this compound extends beyond its initial hydrolysis. Studies in various non-human models have elucidated the subsequent metabolic pathways.

In Vitro Hepatic Metabolism Studies (e.g., Microsomes, Hepatocytes)

While specific in vitro hepatic metabolism studies focusing solely on this compound are not extensively detailed in the provided search results, the metabolism of its parent compound, naltrexone, is well-characterized and provides a strong basis for understanding the fate of the acetylated form after its initial hydrolysis.

Naltrexone undergoes extensive hepatic metabolism. drugbank.comfda.govhres.ca The primary metabolic pathway for naltrexone is the reduction of the 6-keto group to form 6β-naltrexol, a major active metabolite. drugbank.comnih.govwikipedia.org This conversion is mediated by cytosolic dihydrodiol dehydrogenase enzymes in the liver. nih.govwikipedia.org In studies with isolated perfused rat livers, naltrexone was rapidly taken up and metabolized, with naltrexone glucuronide and N-dealkylated naltrexone glucuronide being the principal metabolites found in bile. psu.edu It is important to note that in microsomal preparations, there was no observed formation of 6β-naltrexol from naltrexone, indicating that the enzymes for this specific conversion are located in the cytosol. nih.gov

Characterization of Metabolites (e.g., 6β-naltrexol) in Animal Models

Following the administration of this compound in animal models, the primary metabolite detected is naltrexone, resulting from the initial hydrolysis. Subsequently, naltrexone is further metabolized, with 6β-naltrexol being a significant product. drugbank.commedcentral.com

In vivo studies in hairless guinea pigs with transdermal application of this compound (ACE-NTX) resulted in sustained plasma concentrations of naltrexone. nih.gov This indicates efficient conversion of the prodrug. In Sprague-Dawley rats, subcutaneous administration of this compound conjugates led to the hydrolysis by plasma esterases to naltrexone with over 90% efficiency within two hours after release. vulcanchem.com

The formation of 6β-naltrexol from naltrexone has been documented in various animal models, including rats and mice. psu.edunih.govnih.gov In rats, after subcutaneous administration of naltrexone, 6β-naltrexol was found in the brain, although in very small amounts. psu.edu Other metabolites, including N-dealkylated compounds, were also identified. psu.edu In the isolated perfused rat liver model, besides glucuronide conjugates, only small quantities of 6β-naltrexol were excreted in the urine. psu.edu

Prodrug Activation Mechanisms

This compound functions as a prodrug, a chemically modified version of a pharmacologically active agent that undergoes biotransformation in vivo to release the parent drug. The primary activation mechanism for this compound is the enzymatic hydrolysis of the 3-acetate ester bond. vulcanchem.comnih.gov

This esterification at the 3-hydroxyl position increases the lipophilicity of the naltrexone molecule. vulcanchem.com This enhanced lipophilicity can improve its ability to be formulated in certain delivery systems, such as those for transdermal application, and potentially facilitate its passage across biological membranes. nih.govnih.gov

Once administered, plasma and tissue esterases rapidly cleave the acetate (B1210297) group, releasing the active naltrexone. vulcanchem.comnih.gov This in vivo conversion is essential for the therapeutic efficacy of the compound, with one study noting that over 80% conversion to naltrexone is required for therapeutic efficacy in the context of sustained-release formulations. vulcanchem.com The design of this compound as a prodrug leverages the body's natural enzymatic machinery to achieve controlled and efficient delivery of the active antagonist, naltrexone. nih.gov

Structure Activity Relationship Sar Investigations of Naltrexone 3 Acetate Analogs

Impact of 3-Position Substitutions on Receptor Binding and Functional Activity

Modifications at the 3-position of the naltrexone (B1662487) scaffold have a significant impact on the compound's interaction with opioid receptors. The phenolic hydroxyl group at this position is a key feature for high-affinity binding.

Research has shown that substitution at the 3-position generally leads to a decrease in antagonistic potency. For instance, converting the 3-hydroxyl group to a 3-acetate or 3-nicotinate ester in naloxone (B1662785), a closely related compound, resulted in decreased antagonist activity. nih.gov This suggests that the free hydroxyl group is crucial for optimal interaction with the receptor.

Molecular dynamics simulations have provided insights into these interactions. The 3-hydroxyl group of naltrexone is involved in forming hydrogen bonds with specific residues within the opioid receptor binding pocket. nih.gov Altering this group, such as through acetylation to form naltrexone 3-acetate, would disrupt these critical hydrogen bonding interactions, likely leading to a reduction in binding affinity and, consequently, antagonist potency.

The following table summarizes the effects of substitutions at the 3-position on the pharmacological activity of naltrexone analogs.

Substitution at 3-Position Effect on Antagonist Potency Reference
Acetate (B1210297)Decreased nih.gov
NicotinateDecreased nih.gov

Stereochemical Influence on Pharmacological Properties

Stereochemistry plays a fundamental role in the pharmacological properties of naltrexone and its analogs. ijpsjournal.com The spatial arrangement of atoms within the molecule dictates how it fits into the chiral environment of the opioid receptor binding site.

Studies on epimeric derivatives of naloxone and naltrexone, where the configuration at the C-6 position was altered, demonstrated that stereochemistry significantly affects narcotic antagonist activity. nih.gov Specifically, the 6β-epimers consistently showed greater potency than their corresponding 6α-epimers. nih.gov This difference in potency was directly correlated with their in vitro binding affinities, highlighting the importance of the three-dimensional structure for effective receptor interaction. nih.gov

While direct studies on the stereoisomers of this compound are less common, the principles derived from related compounds are applicable. The introduction of an acetate group at the 3-position would not change the inherent stereochemistry of the morphinan (B1239233) core, but the orientation of this new substituent could influence interactions with the receptor.

Furthermore, the stereoisomers of naltrexone itself exhibit different pharmacological profiles. The naturally occurring (-)-naltrexone is a potent opioid receptor antagonist, while its enantiomer, (+)-naltrexone, is inactive at opioid receptors but shows antagonist activity at Toll-like receptor 4 (TLR4). researchgate.net This underscores the critical role of stereochemistry in determining the biological target and activity of these compounds.

The table below illustrates the impact of stereochemistry on the antagonist activity of naltrexone analogs.

Compound Stereochemistry Antagonist Activity Receptor Target Reference
Naltrexone6β-aminoMore potentOpioid Receptors nih.gov
Naltrexone6α-aminoLess potentOpioid Receptors nih.gov
Naltrexone(-) isomerPotent antagonistOpioid Receptors researchgate.net
Naltrexone(+) isomerInactiveToll-like receptor 4 researchgate.net

Correlation of Structural Modifications with Molecular Interactions

The pharmacological effects of naltrexone and its derivatives are a direct result of their molecular interactions with opioid receptors. nih.gov Structural modifications, such as the introduction of a 3-acetate group, alter these interactions and, consequently, the compound's activity.

Molecular docking and dynamics simulations have been instrumental in elucidating these interactions. For naltrexone, key interactions include:

A salt bridge between the protonated nitrogen atom and a conserved aspartate residue (Asp149 in the mu-opioid receptor). nih.gov

Hydrophobic interactions with various transmembrane helices (TM2, TM3, TM5, TM6, and TM7). nih.gov

Hydrogen bonding involving the 3-hydroxyl and 6-keto groups. nih.gov

Furthermore, modifications at other positions, such as the 14-position, can introduce new interactions that alter receptor selectivity. For example, the introduction of heteroaromatic substituents at the 14-position has been shown to switch the selectivity profile from mu-opioid receptor (MOR) selective to dual MOR/kappa-opioid receptor (KOR) selective. nih.gov

The table below outlines key molecular interactions and the impact of their modification.

Structural Feature Key Interaction Impact of Modification Reference
Protonated NitrogenSalt bridge with Asp149Loss of this interaction dramatically reduces affinity. nih.gov
3-Hydroxyl GroupHydrogen bondingAcetylation to 3-acetate disrupts this bond, decreasing potency. nih.govnih.gov
14-PositionPotential for new interactionsIntroduction of bulky groups can alter receptor selectivity. nih.gov

Design of Novel Naltrexone Derivatives with Modified Activity Profiles

The insights gained from SAR studies are crucial for the rational design of novel naltrexone derivatives with specific, desired pharmacological profiles. nih.gov By strategically modifying the naltrexone scaffold, researchers aim to create compounds with enhanced selectivity, altered functional activity (e.g., partial agonism), or different pharmacokinetic properties.

One approach involves targeting the "address" domain of the receptor, which is a region outside the primary binding pocket that can confer selectivity. By adding substituents that interact with this domain, it is possible to create ligands that preferentially bind to one opioid receptor subtype over others. For instance, the development of pyrido- and pyrimidomorphinans derived from naltrexone has led to ligands with mixed mu-agonist/delta-antagonist profiles. acs.org

Another strategy is to modify the C-6 position. The synthesis of 6α- and 6β-N-heterocyclic substituted naltrexamine derivatives has yielded compounds with high affinity and selectivity for the mu-opioid receptor. nih.govacs.org These studies highlight the importance of both the nature of the substituent and its stereochemical orientation.

The "message-address" concept has also been applied to design novel opioid ligands. This concept separates the part of the molecule responsible for binding and activation (the "message") from the part that confers receptor selectivity (the "address"). This has led to the discovery of a novel kappa-opioid receptor agonist derived from the 4,5-epoxymorphinan structure of naltrexone. jst.go.jp

The design of naltrexone derivatives is an ongoing area of research with the potential to yield new therapeutics for a variety of conditions.

The following table presents examples of novel naltrexone derivatives and their modified activity profiles.

Derivative Class Modification Strategy Resulting Activity Profile Reference
Pyrido- and PyrimidomorphinansAnnulation of pyridine (B92270) or pyrimidine (B1678525) ringsMixed μ-agonist/δ-antagonist acs.org
6-N-Heterocyclic NaltrexaminesSubstitution at the C-6 positionHighly selective μ-opioid receptor antagonists nih.govacs.org
14-Heteroaromatic NaltrexonesSubstitution at the C-14 positionMOR/KOR dual selectivity nih.gov

Compound Names Mentioned in this Article:

Naltrexone

this compound

Naloxone

Naloxone 3-acetate

Naloxone 3-nicotinate

(-)-Naltrexone

(+)-Naltrexone

Pyrido-morphinans

Pyrimido-morphinans

6α-N-heterocyclic substituted naltrexamine

6β-N-heterocyclic substituted naltrexamine

14-Heteroaromatic substituted naltrexone

Advanced Analytical Methodologies for Naltrexone 3 Acetate Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic methods are fundamental to the quantitative analysis of Naltrexone (B1662487) 3-acetate, providing the necessary separation and detection capabilities for complex biological and chemical samples.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, and its application to naltrexone and its derivatives is well-established. globalresearchonline.netlupinepublishers.com For the quantitative analysis of Naltrexone 3-acetate, HPLC can be coupled with various detectors, each offering distinct advantages in terms of sensitivity and selectivity.

UV Detection: HPLC with Ultraviolet (UV) detection is a widely used method for the quantification of naltrexone and related compounds. nih.govresearchgate.netnih.gov The selection of the detection wavelength is critical for achieving optimal sensitivity. For naltrexone, detection is often carried out at wavelengths around 204 nm, 215 nm, or 220 nm. nih.govscholarsresearchlibrary.comkinampark.comwaters.com A simple, precise, and rapid reversed-phase HPLC method was developed for the estimation of Naltrexone Hydrochloride, utilizing a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) with detection at 220 nm. scholarsresearchlibrary.com Another method for naltrexone and its primary metabolite, 6β-naltrexol, in plasma used a mobile phase of methanol (B129727) and ortho-phosphoric acid in water with detection at 204 nm. nih.gov The linearity of these methods is typically established over a specific concentration range, for instance, 12-36 µg/mL for one method and 2 to 100 ng/ml for another. nih.govscholarsresearchlibrary.com

Mass Spectrometry (MS/MS) Detection: For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.netsemanticscholar.org This technique allows for the detection of subnanogram-per-milliliter concentrations of naltrexone and its metabolites. nih.gov In LC-MS/MS methods, analytes are often detected using multiple reaction monitoring (MRM) with electrospray ionization (ESI) in the positive mode. semanticscholar.org The method's high sensitivity is demonstrated by a lower limit of quantification (LLOQ) of 0.5 ng/ml for naltrexone, compared to 2 ng/ml for an HPLC-UV method. nih.govresearchgate.net A developed LC-MS-MS method for naltrexone and 6β-naltrexol in urine had a run time of 1.7 minutes and an LLOQ of 5 ng/mL for both analytes. spectroscopyonline.com

Below is an interactive data table summarizing various HPLC methods used for the analysis of naltrexone and related compounds.

Compound(s)HPLC ColumnMobile PhaseDetection MethodLinearity RangeLLOQReference
Naltrexone HClOyster (250 x 4.6mm, 5µm)Ammonium acetate buffer (pH 5.8) : Acetonitrile (60:40 v/v)UV at 220nm12-36 µg/mLNot specified scholarsresearchlibrary.com
Naltrexone, 6β-NaltrexolKinetex EVO C18 (150 × 4.6 mm, 5 µm)Methanol : 0.1% ortho-phosphoric acid in water (20:80, v/v)UV at 204 nmNot specified2 ng/ml (Naltrexone), 7.2 ng/ml (6β-Naltrexol) nih.govresearchgate.net
Naltrexone, 6β-NaltrexolC18 columnMethanol gradient (5–100%) with 0.1% formic acidUV2-100 ng/ml2 ng/ml nih.govresearchgate.net
Naltrexone, 6β-NaltrexolC18 columnMethanol gradient (5–100%) with 0.1% formic acidMS/MS0.5-200 ng/ml0.5 ng/ml nih.govresearchgate.net
Naltrexone, 6β-NaltrexolInert Sustain C18 (2.1 x 50 mm, 5 µm)Water (0.1% formic acid) : Methanol (0.1% formic acid)MS/MS100-8000 ng/mL (Naltrexone), 10-800 ng/mL (6β-Naltrexol)100 ng/mL (Naltrexone), 10 ng/mL (6β-Naltrexol) semanticscholar.org
Naltrexone, 6β-NaltrexolODS-AQ HPLC columnDilute formic acid and methanolESI-MS-MS0.1-100 ng/mL0.1 ng/mL nih.gov
Naltrexone, 6β-NaltrexolPhenomenex Phenyl Hexyl (50 mm x 4.6 mm, 2.6 µm)Not specifiedLC–MS-MSNot specified5 ng/mL spectroscopyonline.com

Gas Chromatography (GC) Applications

Gas chromatography (GC) offers an alternative to HPLC for the analysis of naltrexone and its derivatives, often requiring derivatization to increase the volatility and thermal stability of the analytes. nih.govnih.gov Electron-capture detection is frequently employed due to its high sensitivity for halogenated derivatives. nih.gov

An electron-capture GC method has been described for the determination of naltrexone and naloxone (B1662785) as their perfluoroalkyl ester derivatives. nih.gov Derivatization with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) is performed. nih.gov The resulting triesters, particularly the HFB and PFP derivatives, are suitable for quantification, with the HFB derivatives showing greater stability. nih.gov This method allows for the quantitation of 2-100 ng of either compound. nih.gov

GC coupled with mass spectrometry (GC-MS), particularly with negative ion chemical ionization, provides high sensitivity and specificity for the determination of naltrexone and its metabolites in biological fluids. researchgate.netpsu.edu One such method involves the derivatization of naltrexone to its trimethylsilyl (B98337) derivative before analysis. researchgate.net Another approach uses pentafluoropropionic anhydride for derivatization, allowing for a limit of quantitation (LOQ) of 0.1 ng/mL for both naltrexone and 6-β-naltrexol. psu.edu

Spectroscopic Methods for Structural Elucidation of Derivatives in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of molecules. nii.ac.jpresearchgate.net In the context of naltrexone derivatives, NMR studies have been used to confirm the configuration of epimeric 6-amino derivatives. nih.gov The chemical shifts observed in NMR spectra provide detailed information about the molecular environment of each atom. For instance, in a study of the inclusion complex of naltrexone with β-cyclodextrin, changes in the chemical shifts of specific protons upon complexation were used to understand the structure of the complex. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. nii.ac.jp Techniques like Attenuated Total Reflectance (ATR)-FTIR have been used to characterize different polymorphic forms of naltrexone. google.com The main assigned bands in the IR spectrum of naltrexone include those for the C=C bond, ether C-O, amine C-N, aromatic C=C, carbonyl C=O, aliphatic C-H, aromatic C-H, and hydroxyl groups. researchgate.net

Mass Spectrometry-Based Approaches for Metabolite Identification in Preclinical Studies

Mass spectrometry (MS) is a critical tool for identifying metabolites of this compound in preclinical research. The high sensitivity and structural information provided by MS make it ideal for detecting and characterizing the low concentrations of metabolites typically found in biological samples.

LC-MS/MS is a widely used technique for metabolite identification. semanticscholar.orgnih.gov In preclinical studies, this method can be used to analyze plasma, urine, and other biological matrices to identify and quantify metabolites. For example, the major metabolite of naltrexone in humans is 6β-naltrexol, which is formed by the reduction of the 6-keto group. psu.edufordham.edu Another metabolite identified in human biofluids is 2-hydroxy-3-methoxy-6β-naltrexol. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been employed for metabolite analysis. researchgate.netjfda-online.com These methods often involve derivatization to improve the chromatographic properties of the metabolites. nih.gov

Method Validation for Research-Specific Applications (e.g., Accuracy, Precision, Limits of Quantification)

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. lupinepublishers.comscholarsresearchlibrary.comsemanticscholar.org Key validation parameters include accuracy, precision, and the limits of quantification. ijcrt.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. For a validated HPLC-UV method for naltrexone, the intra- and inter-day variations were found to be less than 1%, indicating high precision. scholarsresearchlibrary.com In another study, the intra- and inter-day accuracy and precision for naltrexone and 6-beta naltrexol were within ±15.0%. semanticscholar.org For a GC-MS method, the intra-assay coefficients of variation (CVs) were between 3.1% and 6.3% for naltrexone, and the inter-assay CVs were between 6.1% and 9.1%. psu.edu

Limits of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. ijcrt.orgscielo.br For an HPLC-UV method, the LOQ for naltrexone and 6β-naltrexol was 2 ng/ml. nih.govresearchgate.net An LC-MS/MS method demonstrated a significantly lower LOQ of 0.5 ng/ml for the same compounds. nih.govresearchgate.net A highly sensitive LC-MS-MS method achieved an LLOQ of 0.1 ng/mL. nih.gov

The table below presents a summary of validation parameters from various analytical methods for naltrexone.

MethodAnalyte(s)Accuracy (% Bias or Recovery)Precision (% RSD or CV)LLOQ/LOQReference
HPLC-UVNaltrexone HCl98.31% - 99.34% Recovery< 1% CVNot specified scholarsresearchlibrary.com
HPLC-MS/MSNaltrexone, 6β-Naltrexol-14.7% to 15% Bias1.5% to 13.2% RSD100 ng/mL (Naltrexone), 10 ng/mL (6β-Naltrexol) semanticscholar.org
HPLC-UVNaltrexone, 6β-NaltrexolNot specifiedNot specified2 ng/ml nih.govresearchgate.net
LC-MS/MSNaltrexone, 6β-NaltrexolNot specifiedNot specified0.5 ng/ml nih.govresearchgate.net
GC-MSNaltrexone, 6-β-Naltrexol103-110% of target (inter-assay)6.1-9.1% CV (inter-assay)0.1 ng/mL psu.edu
HPTLCNaltrexone HCl99.67% - 100.47% Recovery0.73-0.99% RSD (intra-day), 0.83-0.91% RSD (inter-day)197.88 ng/band tandfonline.com

Preclinical in Vivo Mechanistic Explorations of Naltrexone 3 Acetate

Receptor Pharmacodynamics in Animal Models

The primary mechanism of naltrexone (B1662487) is its interaction with opioid receptors in the central nervous system. Its pharmacodynamic effects in animal models have been characterized through receptor occupancy measurements and assessments of its impact on opioid system homeostasis.

Quantitative Receptor Occupancy Measurements in Brain Regions

In vivo studies in rats have quantified the binding of naltrexone to different opioid receptor subtypes (μ, δ, and κ) in various brain regions. Naltrexone exhibits the highest affinity for the μ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR). eneuro.org

Positron Emission Tomography (PET) imaging and radioligand binding assays in animal models provide quantitative data on receptor occupancy. For instance, studies in rats using [3H]-naltrexone revealed a high density of binding sites in the hippocampus and a lower density in the cerebral cortex. nih.gov In vivo receptor occupancy studies in Sprague Dawley rats have determined the concentration of naltrexone required to occupy 50% of receptors (EC50), demonstrating its potent binding to the MOR.

In Vivo Opioid Receptor Occupancy by Naltrexone in Rats
Receptor SubtypeUnbound Brain EC50 (nM)Observed Occupancy at Clinically Relevant ConcentrationsKey Brain Regions Involved
μ-Opioid Receptor (MOR)15.5~79%Cortex, Striatum, Thalamus, Hippocampus
κ-Opioid Receptor (KOR)Not fully determined, higher than MOR~9%Striatum, Cortex
δ-Opioid Receptor (DOR)Minimal occupancy at tested dosesMinimalCortex, Striatum

This table summarizes data from studies investigating naltrexone's receptor occupancy in the brains of animal models. EC50 represents the unbound brain concentration of the drug required to achieve 50% receptor occupancy.

Assessment of Opioid System Homeostasis Perturbations

Chronic administration of an antagonist like naltrexone can lead to adaptive changes in the opioid system as it tries to maintain homeostasis. Preclinical studies in mice have shown that prolonged exposure to naltrexone induces an upregulation of μ-opioid receptors, a state often referred to as receptor supersensitivity. researchgate.net This increase in receptor density (Bmax) has been observed in various brain regions. researchgate.net

This upregulation means that there are more opioid receptors available, which can make the system more sensitive to opioid agonists once the antagonist is withdrawn. researchgate.net Furthermore, research in rats has shown that chronic naltrexone administration can disrupt the feedback control between different opioid receptor types. For example, by reducing μ-opioid receptor function, naltrexone can lead to an upregulation of δ-opioid receptor binding and an enhanced response to δ-opioid receptor ligands in splenocytes. aai.org This demonstrates that naltrexone's effects extend beyond simple receptor blockade to inducing complex homeostatic perturbations within the broader opioid system.

Neurobiological and Immunological Mechanisms in Animal Models

Beyond its direct effects on opioid receptors, naltrexone, delivered via prodrugs like Naltrexone 3-acetate, influences other critical systems, including major neurotransmitter pathways and neuroimmune responses.

Modulation of Neurotransmitter Systems (e.g., Dopamine)

The endogenous opioid system is closely linked with the mesolimbic dopamine (B1211576) system, a key pathway involved in reward and reinforcement. In vivo microdialysis studies in freely moving rats have been instrumental in elucidating naltrexone's role here. These studies show that naltrexone can attenuate the increase in dopamine levels in the nucleus accumbens that is typically induced by rewarding substances like ethanol. researchgate.netnih.gov By blocking μ-opioid receptors, naltrexone interferes with the opioid-mediated disinhibition of dopamine neurons, thereby reducing dopamine release in this critical reward-related brain region. researchgate.netnih.gov This mechanism is believed to underlie its efficacy in reducing the reinforcing effects of certain drugs. researchgate.net Studies in zebrafish have also shown that naltrexone can increase baseline dopamine and serotonin (B10506) levels.

Glial Cell Modulation and Neuroinflammation Pathways

A significant finding from preclinical animal models is naltrexone's role as a neuroimmune modulator, primarily through its interaction with glial cells like microglia. substack.com Naltrexone, particularly its non-opioid isomer (+)-naltrexone, has been identified as an antagonist of Toll-like receptor 4 (TLR4). substack.comresearchgate.net TLR4 is a key receptor on microglia that, when activated, triggers the release of pro-inflammatory cytokines. substack.comnih.gov

In animal models of neuroinflammation, such as those for neuropathic pain or traumatic brain injury, naltrexone has been shown to inhibit microglial activation. substack.comresearchgate.netnih.gov By blocking TLR4 signaling, naltrexone reduces the downstream production of inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNF-α) researchgate.netnih.gov

Interleukin-6 (IL-6) frontiersin.org

Nitric Oxide (NO) researchgate.netnih.gov

This anti-inflammatory action, mediated by glial cell modulation, is distinct from its opioid receptor antagonism and suggests a broader therapeutic potential in conditions with a neuroinflammatory component. substack.comnih.govmdpi.com

Effects of Naltrexone on Neuroinflammatory Markers in Animal Models
Inflammatory MarkerAnimal ModelObserved Effect of Naltrexone
Microglial Activation (IBA1+)Traumatic Brain Injury (Mouse)Reduced
TNF-αLPS-stimulated Microglia (Mouse/Rat)Inhibited
IL-6PBMC stimulation (Human cells, relevant to in vivo)Inhibited
Nitric Oxide (NO)LPS-stimulated Microglia (Mouse/Rat)Inhibited

This table summarizes the observed effects of naltrexone on key markers of neuroinflammation in various preclinical models.

Endogenous Opioid Peptide Regulation

Intermittent blockade of opioid receptors by naltrexone can trigger a compensatory upregulation of the body's own opioid peptides and their receptors. frontiersin.orgmsdiscovery.org This rebound phenomenon is a key aspect of the mechanism proposed for low-dose naltrexone (LDN). Animal studies have shown that transient opioid receptor blockade leads to increased synthesis and release of endogenous opioids, such as β-endorphin and enkephalins, including [Met5]-enkephalin, also known as opioid growth factor (OGF). frontiersin.orgmsdiscovery.orgphysiology.org

In rat models, chronic naltrexone treatment has been associated with an increase in the messenger RNA (mRNA) for endogenous opioid precursors like proopiomelanocortin (POMC) and proenkephalin (PENK) in cardiac tissue. nih.gov Similarly, in rat models of stress, LDN was found to upregulate the level of β-endorphin in the hypophysis. This upregulation of the endogenous opioid system may contribute to analgesic and immunomodulatory effects once the antagonist has been cleared from the receptors. frontiersin.orgmsdiscovery.org

Experimental Design and Animal Model Selection for Mechanistic Studies

The preclinical in vivo evaluation of this compound is fundamentally dependent on a meticulously planned experimental design and the selection of appropriate animal models. The primary objective of these mechanistic studies is to elucidate the compound's pharmacodynamic profile, particularly its function as a prodrug of naltrexone and its capacity to antagonize opioid receptor-mediated effects within the central nervous system [11, 15]. The selection of specific models is driven by their established validity in reflecting human opioid responses, allowing for a robust assessment of the compound's mechanism of action.

Research designs are strategically developed to investigate the time course of action and the comparative efficacy of this compound relative to its parent compound, naltrexone . Rodent models, predominantly mice and rats, are the standard for these explorations due to their well-characterized neurobiology, genetic tractability, and predictable behavioral responses to opioid compounds [23, 31].

The core of the experimental approach involves challenging the opioid system with a known agonist, such as morphine or heroin, and subsequently measuring the ability of this compound to block or reverse the agonist-induced effects. This antagonist action is the central mechanism under investigation. Key behavioral paradigms are selected to probe different facets of opioid action, including antinociception and reward [33, 34].

Table 1: Selected Animal Models for Mechanistic Evaluation of this compound

This interactive table summarizes the primary animal models employed to investigate the antagonistic properties of this compound. Select a model to understand its principle and the specific mechanistic endpoint it measures.

ModelPrincipleMechanistic EndpointRelevant Citations
Tail-Flick Test Measures spinal nociceptive reflexes. An opioid agonist increases the latency to withdraw the tail from a thermal stimulus.Blockade of agonist-induced antinociception, quantified by a reduction in tail-flick latency compared to agonist-only controls., ,
Hot-Plate Test Measures supraspinal nociceptive responses. An opioid agonist increases the latency of complex behaviors (e.g., paw licking, jumping) in response to a heated surface.Reversal of agonist-induced analgesia, measured as a decrease in response latency, indicating central opioid receptor antagonism.,
Conditioned Place Preference (CPP) A classical conditioning paradigm where animals associate the rewarding effects of a drug with a specific environmental context.Prevention of the acquisition of preference for the drug-paired chamber when co-administered with an opioid agonist. This demonstrates blockade of the rewarding effects.,
Intracranial Self-Stimulation (ICSS) An operant conditioning model where animals perform a task (e.g., lever pressing) to receive direct electrical stimulation of brain reward pathways. Opioid agonists lower the threshold for rewarding stimulation.Attenuation of the reward-enhancing effects of an opioid agonist, measured as a return of the stimulation threshold to baseline levels. This provides a direct measure of antagonism within the brain's reward circuitry.

A critical component of the experimental design is the inclusion of comprehensive control groups to ensure the validity of the findings. These typically include a vehicle control group, a positive control group (often receiving the parent compound, naltrexone), and an agonist-only control group [11, 23]. This design allows for a direct comparison of the potency, onset, and duration of action of this compound against its active metabolite.

Furthermore, because this compound is designed as a prodrug, time-course studies are integral to its mechanistic exploration. Experiments are designed to assess its antagonist activity at multiple time points following systemic administration [15, 31]. This approach is essential for characterizing its bioconversion to naltrexone in vivo and determining the duration of its effective blockade of opioid receptors. These behavioral data are often correlated with ex vivo analyses of brain and plasma concentrations of both this compound and naltrexone, providing a comprehensive pharmacokinetic/pharmacodynamic relationship that is central to understanding its mechanism [20, 33].

Table 2: Key Components and Endpoints in Experimental Design

This interactive table details the rationale behind crucial design elements and the specific endpoints measured in mechanistic studies of this compound.

Design ComponentRationaleMeasured Endpoint(s)Relevant Citations
Time-Course Analysis To characterize the onset and duration of action, reflecting the in vivo conversion of the prodrug to its active metabolite, naltrexone.Behavioral responses (e.g., tail-flick latency, time in chamber) measured at various intervals post-administration.,
Comparative Controls To establish relative efficacy and duration of action compared to the well-characterized parent compound.Direct comparison of the magnitude and duration of behavioral blockade produced by this compound versus naltrexone.,
Ex Vivo Pharmacokinetics To correlate behavioral effects with the presence of the compound and its metabolite in the target organ (brain) and systemic circulation (plasma).Concentrations of this compound and naltrexone in collected tissue and plasma samples, typically measured via mass spectrometry.,
Agonist Challenge To activate the target opioid system, thereby creating a measurable effect that the antagonist can block.The magnitude of the behavioral effect (e.g., analgesia, reward) induced by the opioid agonist in the absence of the antagonist.,

Research Gaps and Future Directions in Naltrexone 3 Acetate Compound Research

Unexplored Synthetic Pathways and Novel Derivatization Strategies

The primary route for the synthesis of Naltrexone (B1662487) 3-acetate involves the regioselective acetylation of the parent compound, naltrexone. This process typically utilizes acetic anhydride (B1165640) in the presence of a base catalyst, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107). The reaction exploits the higher nucleophilicity of the phenolic hydroxyl group at the 3-position compared to the tertiary hydroxyl group at the 14-position, allowing for selective acetylation without the need for protecting groups. vulcanchem.com

While this method is effective, there are several unexplored avenues for the synthesis and derivatization of Naltrexone 3-acetate that could offer improved yields, reduced production costs, or novel pharmacological properties.

Unexplored Synthetic Pathways:

Enzyme-Catalyzed Synthesis: The use of enzymes, such as lipases, as catalysts for the acetylation of naltrexone could offer a more environmentally friendly and highly selective alternative to traditional chemical methods. Enzymatic synthesis often proceeds under milder reaction conditions, which can help to minimize the formation of byproducts.

Flow Chemistry: Continuous flow synthesis is a modern technique that offers precise control over reaction parameters, leading to improved consistency and scalability. Applying flow chemistry to the synthesis of this compound could enhance reaction efficiency and safety.

Asymmetric Synthesis: While the core stereochemistry of this compound is derived from the naturally occurring opioid thebaine, the development of a total asymmetric synthesis that does not rely on natural product precursors could provide greater flexibility in designing and synthesizing novel derivatives. nih.gov

Novel Derivatization Strategies:

Further derivatization of this compound could lead to compounds with altered pharmacokinetic or pharmacodynamic profiles. Some potential strategies include:

Modification of the 3-acetyl group: Replacing the acetate (B1210297) with other ester groups of varying chain lengths and functionalities could modulate the compound's lipophilicity and rate of hydrolysis to the active naltrexone.

Derivatization at other positions: While the 3-position is key for its prodrug character, modifications at other positions of the naltrexone molecule, in combination with the 3-acetate group, could be explored. For instance, derivatization of the N-cyclopropylmethyl group could influence receptor binding and selectivity. researchgate.net

Synthetic Strategy Potential Advantages Research Focus
Enzyme-Catalyzed Synthesis High selectivity, mild reaction conditions, environmentally friendly.Screening for suitable enzymes, optimization of reaction parameters.
Flow Chemistry Improved process control, scalability, and safety.Development of a continuous flow reactor setup for the acetylation reaction.
Total Asymmetric Synthesis Independence from natural precursors, access to novel stereoisomers.Design and execution of a de novo synthetic route to the morphinan (B1239233) core.
Novel Derivatization Modulation of pharmacokinetic and pharmacodynamic properties.Synthesis and pharmacological evaluation of new ester and other derivatives.

Comprehensive Elucidation of Non-Opioid Receptor Mechanisms

The pharmacological effects of naltrexone are primarily attributed to its antagonism of opioid receptors, particularly the mu-opioid receptor. patsnap.com However, emerging evidence suggests that naltrexone and its metabolites may also interact with non-opioid receptor systems, which could contribute to their therapeutic effects and side-effect profiles. nih.gov A significant research gap exists in understanding the non-opioid receptor mechanisms of this compound.

It is known that naltrexone can act as an antagonist at Toll-like receptor 4 (TLR4), which is involved in neuroinflammatory processes. nih.gov This anti-inflammatory action may be relevant to its use in certain conditions. nih.gov Given that this compound is a prodrug of naltrexone, it is plausible that it, or its metabolites, also modulate TLR4 signaling. However, direct evidence for this is lacking.

Future research should focus on:

Receptor Screening: A comprehensive screening of this compound and its primary metabolite, naltrexone, against a broad panel of non-opioid receptors, ion channels, and enzymes is necessary to identify potential off-target activities.

Functional Assays: For any identified non-opioid targets, functional assays should be conducted to determine whether this compound acts as an agonist, antagonist, or modulator.

Advanced In Vitro and Organoid Models for Mechanistic Studies

Traditional in vitro models, such as 2D cell cultures, have limitations in recapitulating the complex cellular environment of tissues and organs. crownbio.com The development of advanced in vitro models, including 3D cell cultures and organoids, offers a more physiologically relevant platform for mechanistic studies of drug candidates like this compound. nih.govmdpi.com

Organoids, which are self-organizing 3D structures derived from stem cells that mimic the architecture and function of native organs, are particularly promising for drug screening and disease modeling. crownbio.comnih.govcrownbio.com The use of organoid technology in the context of this compound research is a significant area for future exploration.

Potential Applications of Advanced In Vitro Models:

Hepatotoxicity Studies: Liver organoids can be used to assess the potential hepatotoxicity of this compound and its metabolites in a human-relevant system. mdpi.com

Blood-Brain Barrier Models: 3D models of the blood-brain barrier can be employed to study the transport of this compound into the central nervous system and its conversion to naltrexone.

Gut-on-a-Chip Models: Microfluidic "gut-on-a-chip" devices that simulate the intestinal environment could be used to investigate the absorption and metabolism of orally administered this compound.

Model System Research Application for this compound Key Advantages
Liver Organoids Assessment of metabolism and potential hepatotoxicity.More predictive of human liver function than 2D cultures or animal models. mdpi.com
Blood-Brain Barrier Models Study of CNS penetration and efflux.Allows for detailed investigation of transport mechanisms.
Gut-on-a-Chip Investigation of oral absorption and first-pass metabolism.Simulates the dynamic environment of the human intestine.

Comparative Pharmacological Profiling with Other Opioid Antagonist Derivatives

Naltrexone is metabolized in the body to several derivatives, with 6-beta-naltrexol (B10792496) being the major metabolite. drugbank.com Studies have shown that naltrexone and 6-beta-naltrexol have different pharmacological profiles, with naltrexone being a more potent opioid antagonist. researchgate.netnih.gov A comprehensive comparative pharmacological profiling of this compound against naltrexone, 6-beta-naltrexol, and other opioid antagonist derivatives is a critical area for future research.

Such studies should include a detailed comparison of:

Receptor Binding Affinity: Determination of the binding affinities of this compound and its metabolites for the mu, delta, and kappa opioid receptors.

Functional Activity: Characterization of the functional activity (e.g., antagonist potency) at each opioid receptor subtype.

Pharmacokinetic Properties: A head-to-head comparison of the absorption, distribution, metabolism, and excretion of this compound with other naltrexone derivatives.

Compound Primary Role Known Pharmacological Properties Research Need for this compound
Naltrexone Parent drugPotent mu-opioid receptor antagonist. patsnap.comDirect comparison of receptor binding and functional activity.
6-beta-naltrexol Major metaboliteWeaker opioid antagonist than naltrexone. researchgate.netComparative analysis of the contribution of metabolites to the overall pharmacological effect.
Nalmefene Another opioid antagonistStructurally similar to naltrexone with a longer duration of action. painphysicianjournal.comComparative profiling to understand relative advantages and disadvantages.

Methodological Advancements in Preclinical Research Tools

The advancement of preclinical research tools is essential for a more in-depth understanding of the pharmacology of this compound. Future research would benefit from the application of cutting-edge methodologies.

Advanced Analytical Techniques: The use of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of this compound and its metabolites in biological matrices. capes.gov.brpsu.edu Further development of these methods could improve the limits of detection and allow for more detailed pharmacokinetic studies.

In Vivo Imaging: Techniques like positron emission tomography (PET) using radiolabeled this compound could provide real-time information on the distribution of the compound in the body and its binding to target receptors in the brain. The development of a suitable radioligand for this compound would be a significant step forward. snmjournals.org

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound to its target receptors and to guide the design of new derivatives with improved properties.

Q & A

Q. What ethical safeguards are critical when transitioning this compound from preclinical to clinical phases?

  • Methodological Answer : Conduct IND-enabling toxicology studies per FDA guidelines, including 28-day repeat-dose toxicity in two species (rodent and non-rodent). Implement Data Safety Monitoring Boards (DSMBs) for early-phase trials to review AE profiles. Ensure informed consent documents disclose risks of precipitated withdrawal in opioid-dependent populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.